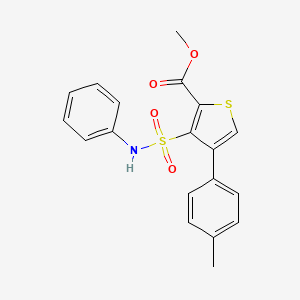
Methyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate: is a complex organic compound with a unique structure that includes a thiophene ring, a carboxylate group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-methylphenyl magnesium bromide with 3-(phenylsulfamoyl)thiophene-2-carboxylic acid methyl ester under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles such as amines or alcohols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Corresponding amines or alcohol derivatives.
Scientific Research Applications
Methyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Methyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate: Lacks the 4-methylphenyl group, which may affect its chemical reactivity and biological activity.
Methyl 4-(4-methylphenyl)thiophene-2-carboxylate: Lacks the phenylsulfamoyl group, which may reduce its potential for hydrogen bonding and biological interactions.
Methyl 3-(4-methylphenyl)thiophene-2-carboxylate: Lacks the phenylsulfamoyl group and has a different substitution pattern, leading to different chemical and biological properties.
The unique combination of the 4-methylphenyl and phenylsulfamoyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H17NO4S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
methyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C19H17NO4S2/c1-13-8-10-14(11-9-13)16-12-25-17(19(21)24-2)18(16)26(22,23)20-15-6-4-3-5-7-15/h3-12,20H,1-2H3 |
InChI Key |
DGIOKHWUMKKBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(Thiophen-2-YL)pyridazin-3-YL]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11263250.png)
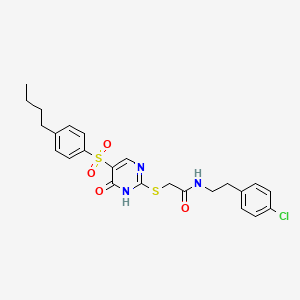
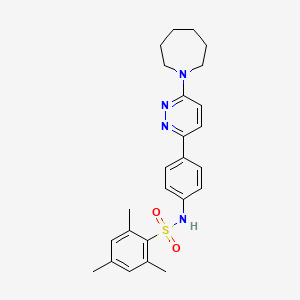

![4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide](/img/structure/B11263281.png)
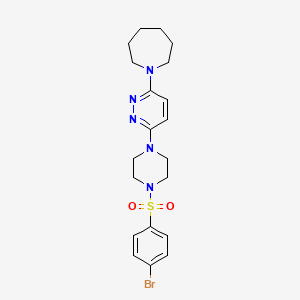
![2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11263290.png)
![2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid](/img/structure/B11263293.png)

![N-(3,4-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11263300.png)
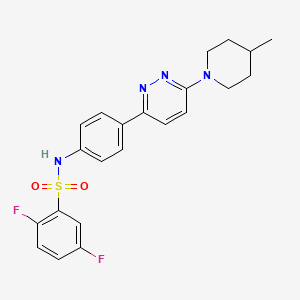
![4-butoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11263311.png)
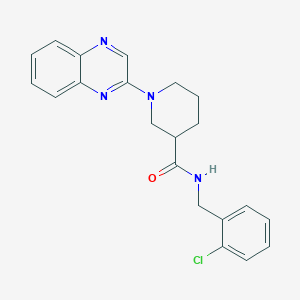
![2-({4-methyl-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B11263316.png)
